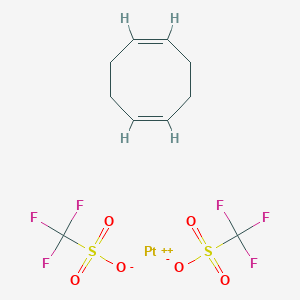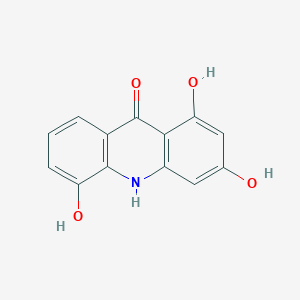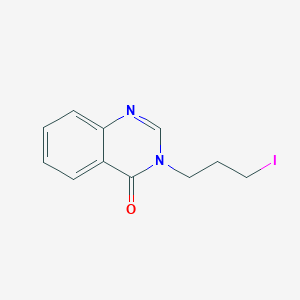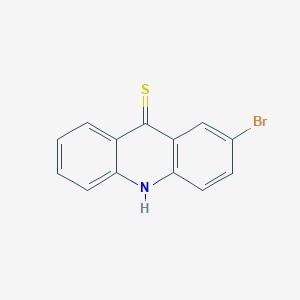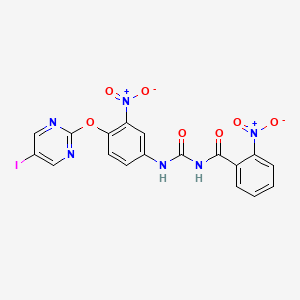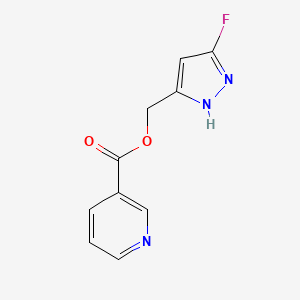
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nicotinate moiety enhances the compound’s potential for various applications in pharmaceuticals and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate typically involves a multi-step process. One common method includes the reaction of 5-fluoropyrazole with methyl nicotinate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the synthesis of similar pyrazole derivatives often involves microwave irradiation or conventional heating methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate involves its interaction with specific molecular targets. The fluorine atom and nicotinate moiety may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3(5)-Aminopyrazoles
- 1-Phenyl-1H-pyrazole derivatives
Comparison: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate stands out due to its unique combination of a fluorine atom and a nicotinate moiety. This combination enhances its potential for various applications compared to other pyrazole derivatives. The presence of the fluorine atom increases the compound’s stability and binding affinity, while the nicotinate moiety adds additional biological activity .
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-8(13-14-9)6-16-10(15)7-2-1-3-12-5-7/h1-5H,6H2,(H,13,14) |
InChI Key |
OLPQFFANPYCKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC(=NN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


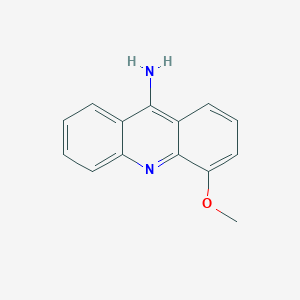
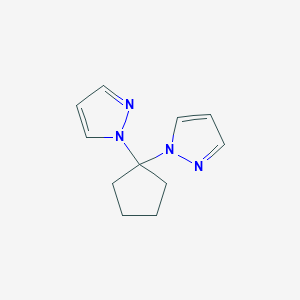
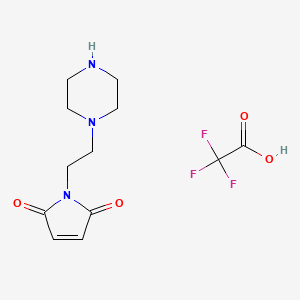

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
